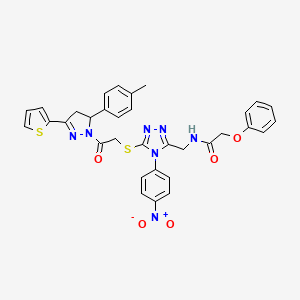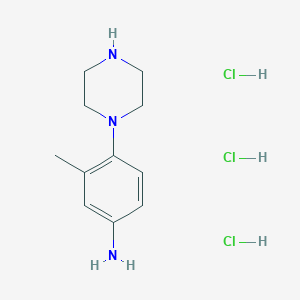
2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring, a piperidine ring, and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic or basic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, and the pyridine moiety can be attached using cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Its unique chemical properties make it valuable in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which 2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Imidazole derivatives: These compounds share structural similarities with oxadiazoles and are used in various applications, including pharmaceuticals and materials science.
Piperidine derivatives: These compounds are known for their biological activity and are used in drug development.
Uniqueness: 2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and potential biological activities.
Eigenschaften
IUPAC Name |
2-propan-2-yl-5-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-12(2)15-18-19-16(21-15)13-6-9-20(10-7-13)11-14-5-3-4-8-17-14/h3-5,8,12-13H,6-7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZGUDPSGRZYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride](/img/structure/B2931198.png)

![N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2931202.png)


![1-Methyl-3-{4-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2931207.png)
![2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2931208.png)

![Methyl 2-{[2-(3,4-dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetate](/img/structure/B2931214.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2931217.png)
![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2931218.png)
![6-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2931219.png)
